6-Aza-2-oxindole-7-carboxylic acid
Description
6-Aza-2-oxindole-7-carboxylic acid is a heterocyclic compound characterized by an oxindole core (a bicyclic structure featuring a fused benzene and pyrrolidone ring) modified with a nitrogen substitution at position 6 and a carboxylic acid group at position 5. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-3-4-1-2-9-7(8(12)13)6(4)10-5/h1-2H,3H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTBLLDKTXYDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=NC=C2)C(=O)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aza-2-oxindole-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable aniline derivative with a carboxylic acid derivative under reflux conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 6-Aza-2-oxindole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted oxindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 6-Aza-2-oxindole-7-carboxylic acid is its role as an enzyme inhibitor. Research indicates that derivatives of this compound can inhibit specific enzymes, which is crucial in drug design targeting various diseases. For instance, it has been noted that methyl esters of related compounds exhibit significant enzyme inhibition properties, facilitating the development of therapeutic agents against conditions such as cancer and neurodegenerative diseases .
Anticancer Activity
The compound has shown promise in anticancer research. Oxindole derivatives, including this compound, have been linked to the inhibition of receptor tyrosine kinases involved in cancer progression. Studies suggest that these compounds can disrupt cellular signaling pathways that promote tumor growth, making them potential candidates for anticancer drugs .
Synthesis of Derivatives
The synthesis of this compound involves several methodologies that enhance its utility in medicinal chemistry. For example, one efficient method includes the hydrolysis of cyano groups followed by esterification processes, yielding high-purity products suitable for further biological testing . The versatility in synthetic routes allows researchers to modify the compound for enhanced biological activity.
Applications in Asymmetric Synthesis
Recent advancements have highlighted the use of 6-Aza-2-oxindole derivatives in asymmetric synthesis processes, particularly in Michael additions involving α,β-unsaturated carboxylic acids. This application is significant for creating chiral molecules that are essential in pharmaceutical development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Aza-2-oxindole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Key Observations:
Functional Group Influence :
- The 7-carboxylic acid group in the target compound enhances acidity and hydrogen-bonding capacity compared to analogs like 5-Methoxy-6-azaindole-2-carbaldehyde, which features an electron-donating methoxy group and a reactive aldehyde .
- 7-Oxide-7-azaindole (CAS 55052-24-9) lacks the carboxylic acid but includes an oxide group, altering redox properties and making it prone to nucleophilic attack .
3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid (similarity 0.84) shares a carboxylic acid group but replaces the oxindole core with an indazole system, reducing planarity and altering binding affinity in biological systems .
Synthetic Routes: Spirocyclic analogs described in (e.g., 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) are synthesized via multicomponent reactions involving amines and carbonyl compounds. While these pathways differ from the target compound’s synthesis, they underscore the versatility of aza-substituted scaffolds in forming complex heterocycles .
Biological Activity
6-Aza-2-oxindole-7-carboxylic acid is a heterocyclic compound characterized by an indole core with an additional nitrogen atom and a carboxylic acid group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Research indicates that this compound can inhibit enzyme activity, modulate receptor function, and exhibit potential therapeutic effects against various diseases.
The compound has the following chemical properties:
- Chemical Formula: C₉H₈N₂O₃
- CAS Number: 1190318-92-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzymatic activity or modulate receptor functions, leading to various biological effects such as:
- Enzyme Inhibition: It can act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may influence receptor activity, affecting signal transduction pathways.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. In vitro assays show that it exhibits cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 22 - 52 |
| A549 | 3.02 - 1.92 |
| L1210 | 4.45 - 1.88 |
These results indicate that the compound may interfere with cancer cell proliferation and viability, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against certain bacterial strains, though further studies are needed to elucidate its full spectrum of antimicrobial efficacy.
Enzyme Inhibition Studies
The inhibition of specific enzymes by this compound has been explored, particularly in relation to metabolic disorders. For example, it has been shown to inhibit enzymes involved in lipid metabolism, which could have implications for conditions such as obesity and diabetes .
Case Studies
- Cytotoxicity Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.
- Enzyme Interaction : Research has indicated that the compound effectively inhibits the activity of specific metabolic enzymes, which could be beneficial in managing metabolic syndromes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
